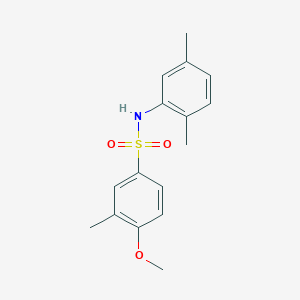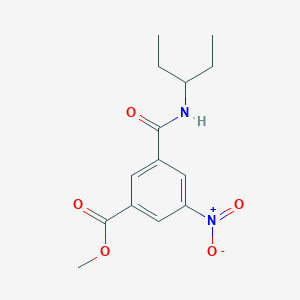![molecular formula C13H14FN3O3S B5749824 2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID](/img/structure/B5749824.png)
2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows it to bind to these targets, potentially inhibiting their activity. The fluorine atom and morpholino group can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Fluorobenzimidazole: Similar structure but lacks the morpholino and sulfanyl acetic acid groups.
Morpholino-benzimidazole: Contains the morpholino group but lacks the fluorine and sulfanyl acetic acid groups.
Uniqueness
2-[(5-FLUORO-6-MORPHOLINO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETIC ACID is unique due to its combination of functional groups, which can enhance its biological activity and selectivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[(6-fluoro-5-morpholin-4-yl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-8-5-9-10(16-13(15-9)21-7-12(18)19)6-11(8)17-1-3-20-4-2-17/h5-6H,1-4,7H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPUNHSAODJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)N=C(N3)SCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
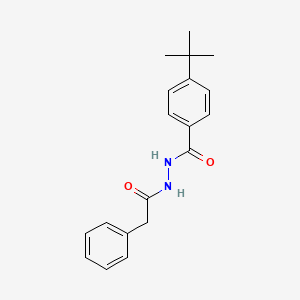
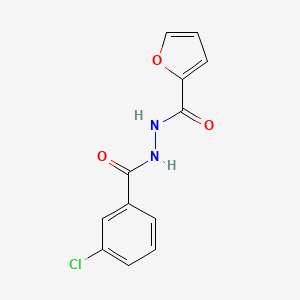
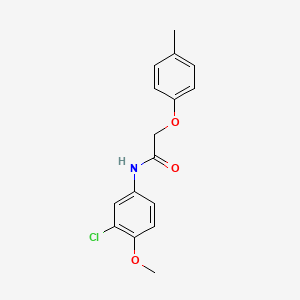
![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
![N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B5749772.png)
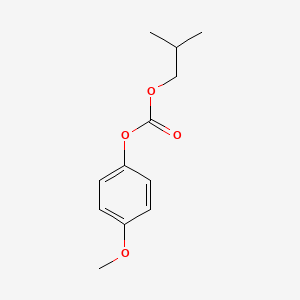
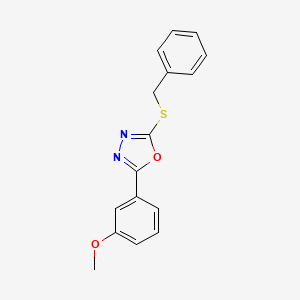
![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
